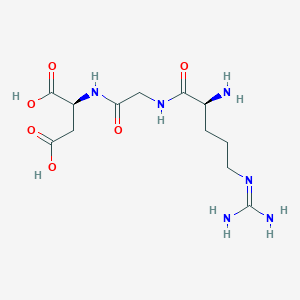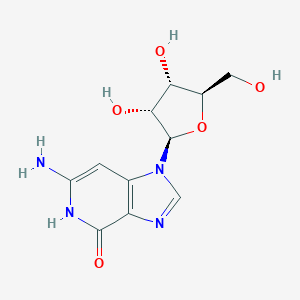
Arg-gly-asp
Descripción general
Descripción
El ácido arginilglicilaspártico es un tripéptido compuesto por los aminoácidos arginina, glicina y ácido aspártico. Se conoce comúnmente como RGD, que es una secuencia que se encuentra en muchas proteínas que participan en la adhesión celular. Esta secuencia es reconocida por las integrinas, que son receptores transmembrana que facilitan la adhesión entre la célula y la matriz extracelular (ECM). El descubrimiento del ácido arginilglicilaspártico ha dado lugar a avances significativos en los campos de la biología celular, la medicina y la bioingeniería .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido arginilglicilaspártico se puede lograr mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso normalmente utiliza química Fmoc (9-fluorenilmetilxicarbonil) para la protección de los grupos amino. Los pasos generales incluyen:
Acoplamiento: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo Fmoc para exponer el grupo amino.
Adición: Se agrega el siguiente aminoácido protegido con Fmoc.
Repetición: Se repiten los pasos 2 y 3 hasta obtener la secuencia peptídica deseada.
Escisión: El péptido se escinde de la resina y se desprotege para obtener el producto final.
Métodos de producción industrial
La producción industrial del ácido arginilglicilaspártico a menudo implica SPPS a gran escala o tecnología de ADN recombinante. En la tecnología de ADN recombinante, el gen que codifica el péptido se inserta en un sistema de expresión adecuado, como bacterias o levaduras, que luego producen el péptido. Este método es ventajoso para producir grandes cantidades del péptido con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido arginilglicilaspártico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El residuo de arginina se puede oxidar para formar citrulina.
Reducción: Los enlaces disulfuro en péptidos que contienen cisteína se pueden reducir a tioles libres.
Sustitución: Los grupos amino se pueden modificar mediante reacciones de acilación o alquilación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Agentes acilantes como anhídrido acético o agentes alquilantes como yodoacetamida.
Productos principales
Oxidación: Péptidos que contienen citrulina.
Reducción: Péptidos con grupos tiol libres.
Sustitución: Péptidos modificados con grupos acilo o alquilo.
Aplicaciones Científicas De Investigación
El ácido arginilglicilaspártico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como péptido modelo para estudiar la síntesis y modificación de péptidos.
Biología: Desempeña un papel crucial en los estudios de adhesión celular y la investigación de la señalización de integrinas.
Medicina: Se utiliza en el desarrollo de fármacos que se dirigen a los receptores de integrinas, la terapia contra el cáncer y la cicatrización de heridas.
Industria: Se emplea en el diseño de biomateriales para la ingeniería de tejidos y la medicina regenerativa
Mecanismo De Acción
El ácido arginilglicilaspártico ejerce sus efectos uniéndose a los receptores de integrinas en la superficie celular. Esta unión desencadena una cascada de vías de señalización intracelular que regulan varios procesos celulares, incluida la adhesión celular, la migración, la proliferación y la supervivencia. Los principales objetivos moleculares son las integrinas, particularmente los subtipos αvβ3 y α5β1 .
Comparación Con Compuestos Similares
Compuestos similares
LDV (Leucina-Ácido aspártico-Valina): Otro péptido que se une a integrinas con funciones similares.
RGDS (Arginilglicilaspártilserina): Una variante del ácido arginilglicilaspártico con un residuo de serina adicional.
YIGSR (Tirosina-Isoleucina-Glicina-Serina-Arginina): Una secuencia peptídica que se encuentra en la laminina que también media la adhesión celular.
Unicidad
El ácido arginilglicilaspártico es único debido a su alta afinidad y especificidad por los receptores de integrinas. Esta especificidad lo convierte en una herramienta valiosa en la administración dirigida de fármacos y aplicaciones terapéuticas. Su capacidad para promover la adhesión y migración celular es incomparable, lo que lo convierte en un componente fundamental en la ingeniería de tejidos y la medicina regenerativa .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)



![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)





![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
